molecular formula C18H20N4O3S B11453317 Methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11453317
M. Wt: 372.4 g/mol
InChI Key: ZKUNTQBUGSAWHO-UHFFFAOYSA-N
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Description

Methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the pyrimidine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the implementation of continuous flow processes to scale up production .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound .

Scientific Research Applications

Methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-methyl-4-oxo-2-(methylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
  • Methyl 7-methyl-4-oxo-2-(ethylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of methyl 7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the isopropylsulfanyl group may enhance its lipophilicity and membrane permeability compared to similar compounds with different alkyl groups .

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 7-methyl-4-oxo-2-propan-2-ylsulfanyl-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N4O3S/c1-9(2)26-18-21-15-14(16(23)22-18)13(11-6-5-7-19-8-11)12(10(3)20-15)17(24)25-4/h5-9,13H,1-4H3,(H2,20,21,22,23)

InChI Key

ZKUNTQBUGSAWHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SC(C)C)C3=CN=CC=C3)C(=O)OC

Origin of Product

United States

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